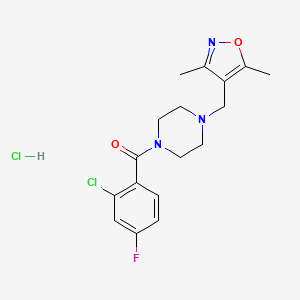![molecular formula C20H15N3O2 B2760237 N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide CAS No. 2034246-89-2](/img/structure/B2760237.png)
N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that combines the structural features of benzofuran and bipyridine. Benzofuran is a heterocyclic compound known for its presence in various biologically active natural products, while bipyridine is a well-known ligand in coordination chemistry. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary targets of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are currently unknown. This compound is a derivative of benzofuran, which is known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
As a benzofuran derivative, it may share similar mechanisms with other benzofuran compounds, which are known for their diverse pharmacological activities
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic efficacy
Result of Action
Given the known biological activities of benzofuran derivatives, this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . .
Action Environment
The action, efficacy, and stability of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the combination of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group on the benzofuran scaffold, followed by palladium-catalyzed C–H arylation to introduce the bipyridine moiety. The final step involves transamidation to form the carboxamide linkage .
Reaction Conditions:
Reagents: Benzofuran substrate, (hetero)aryl iodide, palladium acetate, silver acetate, sodium acetate.
Solvent: Cyclopentyl methyl ether (CPME).
Temperature: 110°C.
Atmosphere: Inert (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-carboxamide derivatives with altered functional groups.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: A benzofuran derivative used in the treatment of psoriasis and eczema.
Amiodarone: An antiarrhythmic medication with a benzofuran core.
Dronedarone: A benzofuran-based antiarrhythmic drug.
Vilazodone: An antidepressant containing a benzofuran moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran and bipyridine structures. This dual functionality allows it to exhibit properties of both scaffolds, making it a versatile compound for various applications. Its ability to form metal complexes and its potential bioactivity distinguish it from other benzofuran derivatives .
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(19-11-15-4-1-2-6-18(15)25-19)23-12-14-7-9-22-17(10-14)16-5-3-8-21-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMMTZCZPLHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
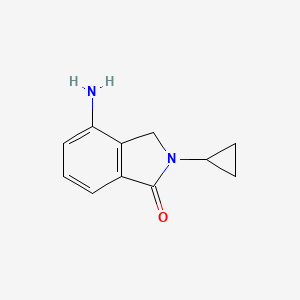

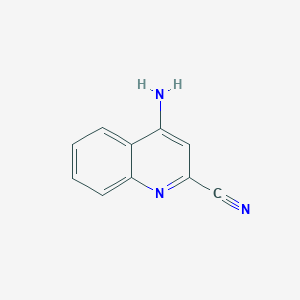
![7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B2760164.png)
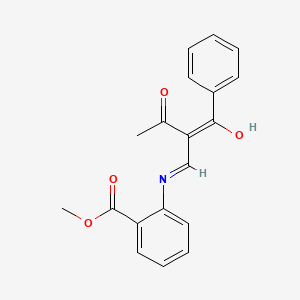

![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)
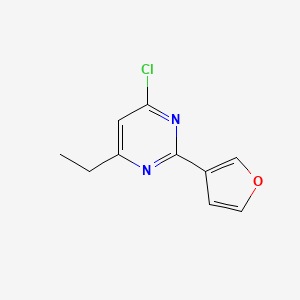

![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)
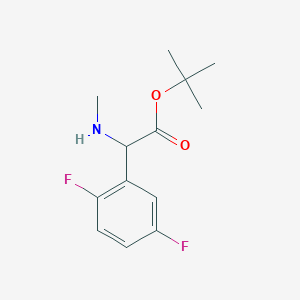
![1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine](/img/structure/B2760175.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/new.no-structure.jpg)
